molecular formula C8H14N2O5 B3270300 L-Lysine, N6-(carboxycarbonyl)- CAS No. 5238-83-5

L-Lysine, N6-(carboxycarbonyl)-

Cat. No. B3270300
CAS RN: 5238-83-5
M. Wt: 218.21 g/mol
InChI Key: VNYBSIRTNZDDTL-YFKPBYRVSA-N
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Description

Molecular Structure Analysis

The molecular weight of L-Lysine, N6-(carboxycarbonyl)- is 218.21 g/mol. The InChI Key is VNYBSIRTNZDDTL-YFKPBYRVSA-N.

Scientific Research Applications

Animal Nutrition and Feed Industry

L-Lysine is an essential amino acid for both human and animal growth. It constitutes a vital part of the billion-dollar animal feed industry. As a supplement in cereals, it forms a balanced feed for animals, including poultry and livestock. The global market for L-Lysine has grown significantly over the past two decades, with more than 2.2 million tonnes of lysine salts produced annually worldwide .

Industrial Production

Various microbial species are employed for industrial L-Lysine production. These include Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum, and Escherichia coli. Substrates like soybean meal, malt extract, corn steep liquor, and molasses serve as rich sources for L-Lysine production .

Functionalized Nanoparticles

Researchers have functionalized mesoporous silica hybrid nanoparticles (MS@GPTS NPs) with L-Lysine groups. These nanoparticles find applications in drug delivery systems and other biomedical fields .

Biotechnological Production of L-Lysine Derivatives

Microbial fermentation pathways have been explored for the production of L-Lysine derivatives, such as 5-aminovalerate (5AVA), 6-aminocaproate (6ACA), and lactams (valerolactam and caprolactam). These derivatives have diverse industrial applications .

Safety and Hazards

The safety of L-Lysine, N6-(carboxycarbonyl)- has been evaluated in a systematic review . The dose range of L-Lysine in the selected studies was 16.8–17,500 mg/day, and the range of dosing period was 1–1095 days . The observed adverse events were mainly subjective symptoms related to the gastrointestinal tract such as nausea, stomachache, and diarrhea . The provisional no-observed-adverse-effect level obtained based on these gastrointestinal symptoms was 6000 mg/person/day .

properties

IUPAC Name

(2S)-2-amino-6-(oxaloamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c9-5(7(12)13)3-1-2-4-10-6(11)8(14)15/h5H,1-4,9H2,(H,10,11)(H,12,13)(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBSIRTNZDDTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(=O)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308250
Record name N6-(Carboxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine, N6-(carboxycarbonyl)-

CAS RN

5238-83-5
Record name N6-(Carboxycarbonyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5238-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-(Carboxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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